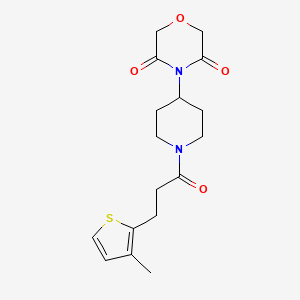

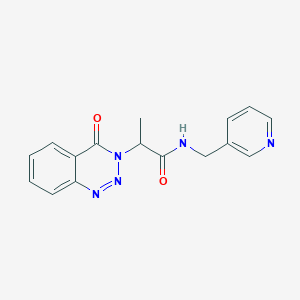

![molecular formula C15H13BrN2O3S B2794020 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865175-29-7](/img/structure/B2794020.png)

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound . This moiety is known to exhibit various biological activities and is used in the development of new chemotherapeutics .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-one moiety, which is an electron-deficient system with high oxidative stability .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar moieties are known to undergo reactions such as 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación

- Cytotoxicity : Researchers have synthesized a series of 1,2,3-triazole derivatives derived from 6-bromobenzo[d]thiazol-2(3H)-one. These compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines: MCF-7 and HeLa. Remarkably, these derivatives demonstrated good cytotoxicity, comparable to the standard drug Cisplatin .

- Breast Cancer Targeting : Given the prevalence of breast cancer worldwide, novel anticancer agents that selectively target tumor cells are crucial. This compound’s potential in breast cancer therapy warrants further investigation .

- Moderate Antibacterial Activity : The same 1,2,3-triazole derivatives were also studied for their antibacterial activity against different bacteria. Most of the compounds exhibited good to moderate antibacterial activity, comparable to the positive control drug Streptomycin. This finding highlights their potential as antibacterial agents .

- Chemical Diversity : The unique structure of this compound, with its 1,2,3-triazole moiety, contributes to its chemical diversity. Researchers can explore its interactions with biological targets and assess its pharmacological properties .

- Pesticide Potential : The compound’s distinct chemical arrangement may lend itself to agrochemical applications. Investigating its pesticidal properties could lead to the development of novel pesticides .

- Functional Materials : Researchers can explore the compound’s reactivity and use it as a building block for designing functional materials. Its unique structure may contribute to the development of advanced materials for various applications .

Anticancer Research

Antibacterial Applications

Pharmaceutical Research

Agrochemical Development

Advanced Material Synthesis

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h2-4,8-9H,1,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSKNVVODGBVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

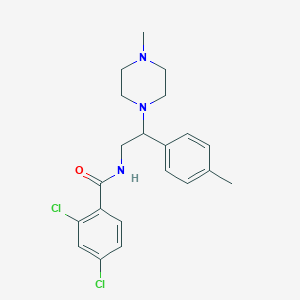

![4-N-Cyclopropyl-4-N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2793949.png)

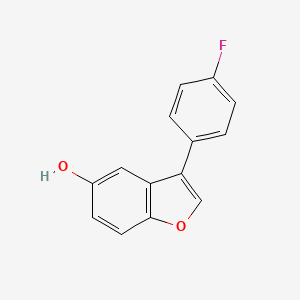

![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)

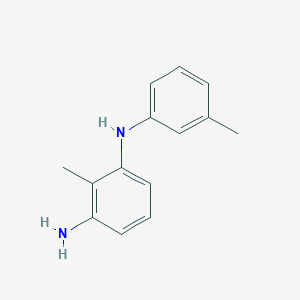

![N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793955.png)

![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)